2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide
Overview
Description
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide, also known as CTAP, is a selective antagonist of the μ-opioid receptor. It has been extensively studied in scientific research for its potential therapeutic applications in the treatment of opioid addiction, chronic pain, and other related disorders.
Mechanism of Action
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide acts as a selective antagonist of the μ-opioid receptor, which is the primary receptor responsible for mediating the effects of opioids in the central nervous system. By blocking the μ-opioid receptor, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide can attenuate the reinforcing effects of opioids and reduce opioid withdrawal symptoms.
Biochemical and physiological effects:
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide has been shown to reduce the self-administration of opioids in animal models, indicating its potential as a treatment for opioid addiction. It has also been shown to reduce cocaine self-administration and alcohol consumption in preclinical studies. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide has been found to have a low toxicity profile and does not produce significant side effects.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide is its selectivity for the μ-opioid receptor, which allows for more targeted research on the effects of opioids on the central nervous system. However, 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide may not be effective in all cases of opioid addiction or chronic pain, and further research is needed to determine its efficacy in humans.
Future Directions
Future research on 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide could focus on its potential as a treatment for other substance use disorders, such as methamphetamine addiction. Additionally, research could investigate the potential for 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide to reduce the development of tolerance to opioids and other drugs of abuse. Further studies could also explore the potential for 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide to be used in combination with other medications for the treatment of opioid addiction and chronic pain.
Scientific Research Applications
2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of opioid addiction, chronic pain, and other related disorders. It has been shown to attenuate the reinforcing effects of opioids and reduce opioid withdrawal symptoms in preclinical studies. 2-(4-benzyl-2-oxo-3-morpholinyl)-N-(3,5-dimethoxyphenyl)acetamide has also been investigated as a potential treatment for cocaine addiction and alcohol dependence.
properties
IUPAC Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-10-16(11-18(12-17)27-2)22-20(24)13-19-21(25)28-9-8-23(19)14-15-6-4-3-5-7-15/h3-7,10-12,19H,8-9,13-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGXTNUPSWFJSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzyl-2-oxomorpholin-3-yl)-N-(3,5-dimethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.